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Pharmacological Profile of AMG 8163: A Technical Overview

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Compound of Interest		
Compound Name:	AMG8163	
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Abstract

AMG 8163 is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Developed by Amgen, it has been investigated for its potential as an analgesic. Like other non-selective TRPV1 antagonists, AMG 8163 blocks the activation of the channel by various stimuli, including capsaicin, protons (acidic conditions), and heat. However, its development has been hampered by the significant on-target adverse effect of hyperthermia, a common challenge for this class of compounds. This technical guide provides a comprehensive overview of the available pharmacological data for AMG 8163, including its mechanism of action, in vitro potency, in vivo effects, and the experimental approaches used in its evaluation.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, acidosis, and various endogenous and exogenous ligands, playing a crucial role in pain sensation and neurogenic inflammation. Consequently, antagonism of TRPV1 has been a promising strategy for the development of novel analgesics. AMG 8163 emerged from Amgen's research program as a potent TRPV1 antagonist, demonstrating complete blockade of the channel's activation in



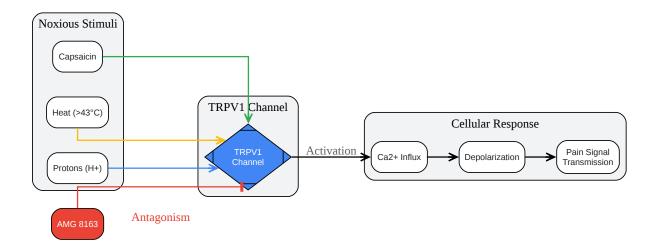
preclinical studies.[1] This document synthesizes the publicly available data on the pharmacological profile of AMG 8163.

Mechanism of Action

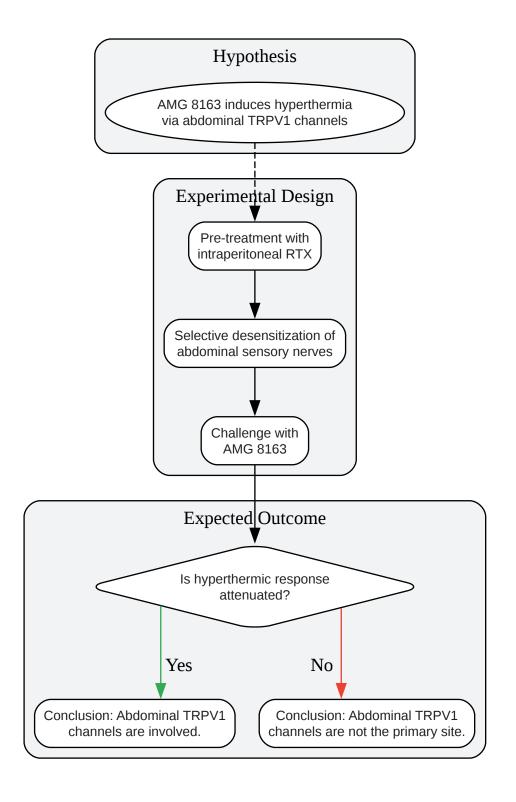
AMG 8163 exerts its pharmacological effect by directly binding to the TRPV1 channel and preventing its activation. As a competitive antagonist, it likely competes with agonists for binding to the channel, thereby inhibiting the influx of cations (primarily Ca2+ and Na+) that leads to neuronal depolarization and the transmission of pain signals. The hyperthermic effect of AMG 8163 and other TRPV1 antagonists is believed to result from the blockade of tonically active TRPV1 channels in the central and peripheral nervous systems that are involved in body temperature regulation.[2] Studies suggest that the blockade of the proton-sensing activation mode of TRPV1 is particularly critical for the induction of hyperthermia.[3][4]

Signaling Pathway of TRPV1 and its Antagonism by AMG 8163









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